Maltotridecaose
Description
Structure
2D Structure
Properties
CAS No. |
100307-91-3 |
|---|---|
Molecular Formula |
C₇₈H₁₃₂O₆₆ |
Molecular Weight |
2125.84 |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-14-27(92)28(93)42(107)67(121-14)134-55-16(3-81)123-69(44(109)30(55)95)136-57-18(5-83)125-71(46(111)32(57)97)138-59-20(7-85)127-73(48(113)34(59)99)140-61-22(9-87)129-75(50(115)36(61)101)142-63-24(11-89)131-77(52(117)38(63)103)144-65-26(13-91)132-78(53(118)40(65)105)143-64-25(12-90)130-76(51(116)39(64)104)141-62-23(10-88)128-74(49(114)37(62)102)139-60-21(8-86)126-72(47(112)35(60)100)137-58-19(6-84)124-70(45(110)33(58)98)135-56-17(4-82)122-68(43(108)31(56)96)133-54-15(2-80)120-66(119)41(106)29(54)94/h14-119H,1-13H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-/m1/s1 |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Synonyms |
O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-g |
Origin of Product |
United States |
Enzymatic Transformations and Mechanisms Involving Maltotridecaose
Glycosyltransferase Activity
Glycosyltransferases are a class of enzymes responsible for the synthesis of oligosaccharides and polysaccharides by transferring sugar moieties to an acceptor molecule. In the context of maltotridecaose, their activity is central to the construction of larger, branched glucans.
Glucanotransferases, particularly branching enzymes, play a crucial role in creating complex polysaccharide structures from linear glucose chains like this compound. Glycogen (B147801) branching enzymes (GBEs) from bacteria such as Escherichia coli utilize this compound as a minimum substrate for their catalytic activity. researchgate.netresearchgate.netdp.tech These enzymes cleave an α-1,4-glucosidic linkage within the this compound chain and transfer the resulting oligosaccharide fragment to a similar or different glucan chain, creating an α-1,6-glucosidic linkage, which forms a branch point. mdpi.comnih.gov
Another group of relevant enzymes are the 4,6-α-glucanotransferases (4,6-α-GTases), which belong to the glycoside hydrolase family 70 (GH70). plos.org These enzymes, found in bacteria like Lactobacillus reuteri and Paenibacillus beijingensis, can act on maltodextrins. plos.orgprokazyme.com Their mechanism involves cleaving internal α(1→4) linkages and forming new α(1→6) linkages, effectively converting linear glucans into branched or reuteran-like polymers. plos.orgresearchgate.net This process results in glucans with alternating α(1→4) and α(1→6) bonds, fundamentally altering the polysaccharide architecture. prokazyme.com
| Enzyme Type | Source Organism (Example) | Action | Linkage Formed | Minimum Substrate (if specified) |
|---|---|---|---|---|
| Glycogen Branching Enzyme (GBE) | Escherichia coli | Cleaves α(1→4) linkage and transfers a glucan chain to form a branch point. | α(1→6) | This compound |
| 4,6-α-Glucanotransferase (GtfD) | Paenibacillus beijingensis | Converts maltodextrins into a reuteran-like polymer. | α(1→6) | Maltodextrins |
| Glucansucrase (Reuteransucrase) | Lactobacillus reuteri | Transfers glucose units from sucrose (B13894) to form a highly branched α-D-Glucan. | α(1→4) and α(1→6) | Sucrose (primary), Malto-oligosaccharides (slow) |
The synthesis of complex polysaccharides often involves the transfer of entire oligosaccharide units. Glycogen branching enzymes (GBEs) are prime examples of this mechanism. The GBE from E. coli requires a donor chain of a minimum length, identified as this compound, to efficiently catalyze the branching reaction. researchgate.netresearchgate.net The enzyme binds the linear this compound chain and facilitates the intramolecular or intermolecular transfer of a glucan segment to create the branched structure characteristic of glycogen. researchgate.netmdpi.com
The process begins with the binding of the donor chain to the enzyme. Structural studies on the E. coli branching enzyme have identified numerous malto-oligosaccharide binding sites on its surface. mdpi.comnih.gov These sites help position the donor chain correctly within the active site for catalysis. mdpi.com Once positioned, the enzyme cleaves an α-1,4 linkage and transfers the reducing end of the cleaved segment to the C6 hydroxyl group of a glucose residue on an acceptor chain, forming the α-1,6 branch. mdpi.com This transferase activity is fundamental to building the highly branched, dense structure of glycogen from linear precursors. mdpi.com
Glucanotransferase Enzymes and Formation of α(1→6) Linkages Adjacent to this compound
Glycoside Hydrolase Activity
Glycoside hydrolases are enzymes that break down carbohydrates by cleaving glycosidic bonds. Their activity is essential for the catabolism of polysaccharides, providing smaller sugars for energy production.
Maltodextrin (B1146171) glucosidase, known as MalZ, is an enzyme that acts on malto-oligosaccharides. In E. coli, MalZ hydrolyzes maltotriose (B133400) and longer maltodextrins by cleaving glucose units from the reducing end of the chain, producing glucose and maltose (B56501). nih.govuniprot.org The enzyme from Vibrio vulnificus shows similar activity, efficiently hydrolyzing maltodextrin into glucose and maltose. researchgate.net
Interestingly, besides its primary hydrolytic function, MalZ can also exhibit transglycosylation activity. researchgate.net This dual capability was highlighted in a study where a single amino acid mutation (Trp to Cys at position 292) in E. coli MalZ converted it from a glucosidase into a dextrinyltransferase. nih.gov While the wild-type enzyme primarily performs hydrolysis, the mutant enzyme gained the ability to transfer dextrinyl moieties to various acceptors, including glucose and other maltodextrins, a function similar to that of amylomaltase. nih.gov The MalZ from V. vulnificus also demonstrates transglycosylation when presented with excessive amounts of its substrate, such as maltotriose. researchgate.net
The breakdown of branched glucans like glycogen requires debranching enzymes (GDEs) that specifically target the α-1,6 linkages at branch points. nih.gov These enzymes are crucial because other enzymes like glycogen phosphorylase cannot act past these points. tandfonline.com
Bacterial debranching enzymes, such as GlgX from E. coli, exhibit high specificity. GlgX hydrolyzes α-1,6-glucosidic linkages that connect branches of specific lengths to the main glucan chain. qmul.ac.uk It is classified as a limit dextrin (B1630399) α-1,6-maltotetraose-hydrolase because it preferentially removes branches that are three or four glucose residues long (maltotriose and maltotetraose). qmul.ac.uk This action generates a debranched linear dextrin that can be further degraded by other amylolytic enzymes. qmul.ac.uk
Mammalian GDEs, like the one purified from porcine brain, often possess two distinct catalytic activities on a single polypeptide chain: a maltooligosaccharide transferase and an amylo-1,6-glucosidase. tandfonline.com The transferase activity first moves a segment of the branch (e.g., a maltotriosyl residue) to the non-reducing end of another chain. The glucosidase activity then hydrolyzes the remaining single glucose unit attached via the α-1,6 bond, completing the debranching process. tandfonline.com
| Enzyme | Source Organism (Example) | Action | Linkage Cleaved | Products |
|---|---|---|---|---|
| Maltodextrin Glucosidase (MalZ) | Escherichia coli | Hydrolysis of maltodextrins from the reducing end. | α(1→4) | Glucose, Maltose |
| Limit Dextrin Hydrolase (GlgX) | Escherichia coli | Hydrolysis of short branches from limit dextrin. | α(1→6) | Debranched limit dextrin, Maltotriose, Maltotetraose (B33255) |
| Glycogen Debranching Enzyme (GDE) | Porcine Brain | Transferase and glucosidase activities to remove branches. | α(1→4) and α(1→6) | Debranched glucan, Glucose |
Maltodextrin Glucosidase (MalZ) Hydrolysis and Transglycosylation
Mechanistic Enzymology of this compound Interaction
Mechanistic enzymology seeks to understand the precise, step-by-step processes by which enzymes catalyze reactions, often combining structural biology, kinetics, and computational methods. cnr.itnih.gov For enzymes interacting with this compound, this involves elucidating how the substrate binds and is transformed.
The interaction of the E. coli glycogen branching enzyme (GBE) with its substrates provides a clear example. Crystal structures of GBE bound to malto-oligosaccharides have revealed a complex enzyme surface with at least twelve distinct oligosaccharide binding sites. mdpi.comnih.gov These surface binding sites are not merely passive anchors; they are crucial for determining donor chain specificity. mdpi.com One particular site is thought to be the binding surface for the extended donor chains, such as this compound, that this enzyme is known to transfer. mdpi.comnih.gov The specific arrangement of loops and binding subsites within the enzyme dictates the length of the glucan chain that is cleaved and transferred, providing a structural basis for the enzyme's specificity. mdpi.com
The dual hydrolytic and transglycosylating activities of maltodextrin glucosidase (MalZ) also offer mechanistic insights. A single point mutation can shift the catalytic outcome from hydrolysis (reaction with water) to transglycosylation (reaction with another sugar). nih.gov This suggests that the mutation alters the accessibility of the active site to different nucleophiles (water versus a saccharide), thereby redirecting the reaction pathway.
Similarly, the specificity of debranching enzymes like GlgX is rooted in their molecular architecture. The structure of GlgX provides a rationale for why it specifically recognizes and cleaves short, branched substrates like maltotriose and maltotetraose from a limit dextrin, leaving longer branches untouched. qmul.ac.uk Understanding these structural and mechanistic details is fundamental to comprehending how cells precisely regulate the synthesis and breakdown of complex carbohydrates. nih.gov
Substrate Binding and Hydrolysis Mechanisms
The binding of a substrate like this compound to an enzyme is a highly specific interaction occurring at the enzyme's active site. wikipedia.org For glycoside hydrolases such as α-amylase, the active site is a distinct cleft or groove on the enzyme's surface. nih.govmutagens.co.in The binding and subsequent hydrolysis of this compound involves a series of coordinated steps.
Substrate Binding: The active site of an α-amylase is composed of multiple subsites that bind individual glucose residues of the oligosaccharide chain. mutagens.co.innih.gov This multi-subsite architecture is crucial for accommodating long-chain substrates like this compound. The binding is facilitated by non-covalent interactions, including hydrogen bonds and hydrophobic stacking interactions between the glucose rings of the substrate and aromatic amino acid residues (such as Tryptophan, Tyrosine, and Phenylalanine) lining the active site cleft. mutagens.co.in The specificity of the enzyme is determined by the complementary shape, charge, and hydrophobic characteristics of these binding pockets to the substrate. wikipedia.org Some glycoside hydrolases have been shown to require a minimum substrate length for efficient binding and catalysis; for example, certain enzymes from E. coli utilize maltononaose (B116977) and this compound as minimum-length substrates. dp.tech
Hydrolysis Mechanism: Glycoside hydrolases cleave the glycosidic bond via one of two primary mechanisms: inversion or retention of the anomeric configuration. nih.gov α-Amylases utilize a retaining mechanism, where the anomeric carbon of the cleaved bond retains its original α-configuration in the product. mdpi.com This process typically involves two key catalytic residues, usually aspartic acid (Asp) and glutamic acid (Glu). mutagens.co.in
The hydrolysis proceeds in two steps:
Glycosylation: One acidic residue (e.g., Glu), acting as a general acid, protonates the glycosidic oxygen. Simultaneously, the other acidic residue (e.g., Asp), acting as a nucleophile, attacks the anomeric carbon of the glucose unit. This results in the cleavage of the glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate, with the release of the first product (the reducing end of the oligosaccharide chain). mdpi.com
Deglycosylation: A water molecule enters the active site and is activated by the first acidic residue (now acting as a general base). The activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond and releasing the second product (the non-reducing end) with a restored hydroxyl group. This step regenerates the enzyme to its original state, ready for another catalytic cycle. mdpi.com
The end products of this compound hydrolysis by α-amylase are typically smaller oligosaccharides of varying lengths, such as maltose, maltotriose, and other short-chain dextrins. nih.gov
Enzyme Active Site Characterization and Mutational Analysis
The structure and function of the active site of enzymes that hydrolyze this compound, such as α-amylases, have been extensively studied through structural biology and genetic engineering techniques.
Active Site Structure: Most α-amylases share a common structural fold, a (β/α)₈ barrel, also known as a TIM barrel. nih.govmdpi.com The active site is located in a long cleft at the C-terminal end of the β-strands of this barrel. nih.govmdpi.com Within this cleft are the highly conserved catalytic residues essential for hydrolysis. mutagens.co.in For many α-amylases, these are an aspartic acid (nucleophile) and a glutamic acid (general acid/base). github.io A third conserved aspartic acid is also often present, which is believed to stabilize the transition state. mutagens.co.in
The active site can be extensive, with some bacterial amylases having up to ten subsites to accommodate long substrates. mdpi.com A critical feature of many α-amylases is a calcium-binding domain, which is essential for maintaining the structural integrity and stability of the enzyme, and therefore its catalytic function. nih.govmutagens.co.ingithub.io
Mutational Analysis: Mutational analysis, where specific amino acids in the enzyme are replaced, is a powerful tool for probing the function of individual residues. acs.org Studies on α-amylases have provided significant insights:
Catalytic Residues: Mutating the key catalytic aspartic acid or glutamic acid residues typically results in a complete or near-complete loss of enzymatic activity, confirming their essential role in the hydrolysis mechanism. mutagens.co.in
Substrate Binding Residues: The non-reducing end of the substrate-binding site is critical for activity. For instance, in human salivary α-amylase, the residue Trp58 is crucial. Mutating Trp58 to Alanine (Ala) or Leucine (Leu) led to a 150-180-fold reduction in specific activity with starch as a substrate. nih.gov These mutations also resulted in a higher Michaelis-Menten constant (Kₘ), indicating weaker substrate binding, and a lower catalytic rate (kcat). nih.gov Interestingly, these mutations altered the cleavage pattern of oligosaccharides, producing glucose as the smallest product, whereas the wild-type enzyme produces maltose. nih.gov
Modulating Specificity: Mutations can also alter an enzyme's preference for different types of substrates. In Thermus maltogenic amylase, replacing residues at the dimer interface with bulkier amino acids enhanced the enzyme's ability to distinguish between the linear amylose (B160209) and the branched amylopectin (B1267705). nih.gov This demonstrates that the geometric shape of the catalytic site can be modified to fine-tune substrate specificity. nih.gov
These studies highlight how specific amino acid residues govern substrate binding, catalytic efficiency, and product profile in the enzymatic hydrolysis of substrates like this compound.
Effects of Environmental Factors on Enzyme Activity (e.g., pH, Temperature, Metal Ions)
The catalytic activity of enzymes that hydrolyze this compound is highly dependent on environmental conditions such as pH, temperature, and the presence of metal ions. nih.gov Optimizing these factors is critical for both biological processes and industrial applications.
Effect of pH: Enzyme activity is profoundly influenced by pH. Each enzyme has an optimal pH at which its activity is maximal. nih.gov Deviations from this optimum can alter the ionization state of the acidic and basic amino acid residues in the active site and throughout the enzyme structure. scispace.com These changes can disrupt the ionic bonds that maintain the enzyme's specific three-dimensional conformation, leading to a change in the active site shape and a decrease or loss of activity. scispace.com Extreme pH values can cause irreversible denaturation. scispace.com The optimal pH for α-amylases can vary significantly depending on their source.
Effect of Temperature: Temperature affects enzyme activity by influencing the kinetic energy of both the enzyme and substrate molecules. interesjournals.org As temperature increases towards the optimum, reaction rates increase due to more frequent collisions. interesjournals.org However, beyond the optimal temperature, the thermal energy can disrupt the weak hydrogen and ionic bonds holding the enzyme in its functional shape, causing the enzyme to unfold and denature, which leads to a rapid loss of activity. interesjournals.org Thermostable α-amylases, often sourced from thermophilic organisms, are highly valued in industrial processes that require high temperatures. uctm.edu
Effect of Metal Ions: Many enzymes require the presence of metal ions as cofactors for their activity and stability. nih.gov α-Amylases are classic examples of metalloenzymes, with most requiring calcium ions (Ca²⁺) for their function. mutagens.co.in Ca²⁺ ions are not directly involved in the catalytic reaction but play a crucial structural role, stabilizing the enzyme's conformation. mutagens.co.ingithub.io The removal of Ca²⁺ often leads to a loss of activity. mutagens.co.in
Other metal ions can act as either activators or inhibitors of enzyme activity. nih.govnih.gov The specific effect depends on the enzyme and the ion . Some ions may enhance activity, while others, particularly heavy metal ions, can be potent inhibitors. researchgate.net For example, a study on malate (B86768) dehydrogenase showed that ions like Cu²⁺ and Zn²⁺ can decrease enzyme activity. nih.gov In contrast, a study on pyrolysin found that Na⁺, Ca²⁺, and Mg²⁺ ions increased enzyme activity. nih.gov
Table 1: Influence of Environmental Factors on Representative Amylase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Effect of Metal Ions | Reference |
|---|---|---|---|---|
| Bacillus licheniformis TKU004 | 7.0 | 60 | High compatibility with EDTA (a chelator of divalent cations, suggesting a complex relationship with metal ions). | mdpi.com |
| Chaetomium sp. CQ31 (β-1,3-1,4-glucanase) | 7.5 | 65 | Maintained >80% activity in a wide pH range (5.0-11.0). | nih.gov |
| Cassava Starch Liquefaction α-amylase | 6.5 | 70 | Not specified. | interesjournals.org |
| Aspergillus niger | 6.0 | 40 | Not specified. | researchgate.net |
| Millet Malt Protease | 5.0 | 50 | Stimulated by Ag⁺, Ba²⁺, Co²⁺, Fe²⁺, Hg²⁺, Mg²⁺, Mn²⁺, Pb²⁺, Sr²⁺, Cu²⁺. | cabidigitallibrary.org |
| Fungal Pectinase (Aspergillus spp. Gm) | 5.8 | 30 | Not specified. | mdpi.com |
This table provides examples of optimal conditions for various hydrolytic enzymes, illustrating the range of conditions under which enzymes that break down complex carbohydrates function. Specific data for this compound as the sole substrate is limited in literature, but these examples for related enzymes and substrates are representative.
Advanced Analytical Methodologies for Maltotridecaose Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation and purification of maltotridecaose from complex mixtures, such as starch hydrolysates. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Anion-Exchange Chromatography (HPAEC) for this compound Profiling
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the analysis of carbohydrates, including this compound. creative-biolabs.comyoutube.comnih.gov This technique exploits the weakly acidic nature of carbohydrates, which can be ionized at high pH, allowing for their separation on anion-exchange columns. thermofisher.comthermofisher.com HPAEC-PAD offers high-resolution separation of oligosaccharides based on size, charge, sugar composition, and linkage. thermofisher.com It is capable of separating maltooligosaccharides up to a degree of polymerization (DP) of 65. nih.gov
The use of HPAEC-PAD is well-established for the analysis of oligosaccharides from glycoproteins and can be used for profiling complex carbohydrate mixtures. youtube.comnih.gov The technique's high sensitivity, with detection limits at the sub-picomole level, eliminates the need for derivatization. creative-biolabs.com Researchers have successfully used HPAEC-PAD to analyze maltooligosaccharides in various samples, including those from enzyme-digested starches and biological extracts. oup.comresearchgate.net In some studies, maltononaose (B116977) and this compound have been identified as the minimum essential dextrin (B1630399) structures for certain enzymes, an analysis aided by HPAEC. dp.tech
| Parameter | Description | Source |
| Principle | Separation of weakly acidic carbohydrates as oxyanions at high pH on an anion-exchange stationary phase. | thermofisher.comthermofisher.com |
| Detection | Pulsed Amperometric Detection (PAD) for direct and sensitive detection without derivatization. | creative-biolabs.com |
| Resolution | Separates oligosaccharides based on size, charge, composition, and linkage. Can resolve maltooligosaccharides up to DP 65. | thermofisher.comnih.gov |
| Application | Profiling of maltooligosaccharides in complex mixtures like starch hydrolysates and glycoprotein (B1211001) analysis. | youtube.comoup.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Resolution
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. knauer.netwjpmr.com The principle of HPLC is based on the distribution of the analyte between a stationary phase (column) and a mobile phase (eluent). knauer.net For oligosaccharide analysis, various HPLC modes are employed, including reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and normal-phase (NP) HPLC. researchgate.netoup.com
Due to the high polarity and lack of chromophores in carbohydrates, derivatization with UV-absorbing or fluorescent labels is often performed to enhance detection and separation in RP-HPLC. nih.govresearchgate.net HILIC has proven effective for separating oligosaccharides based on their degree of polymerization. researchgate.net Normal-phase HPLC, particularly on amide-based columns, is useful for resolving neutral and isomeric oligosaccharide structures. oup.com The choice of detector, such as a refractive index detector (RID), evaporative light scattering detector (ELSD), or mass spectrometer, is crucial for the analysis. lcms.czcreative-biolabs.com
| HPLC Mode | Principle | Application for this compound | Source |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. Requires derivatization for polar oligosaccharides. | Analysis of this compound after labeling with a chromophore or fluorophore. | researchgate.netsioc-journal.cn |
| Hydrophilic Interaction (HILIC) | Separation based on polarity. Good for separating oligosaccharides of different sizes. | Resolution of maltooligosaccharide series, including this compound. | researchgate.net |
| Normal-Phase (NP-HPLC) | Separation based on polarity, often on amide or amino-bonded columns. | Separation of neutral and isomeric oligosaccharides. | oup.com |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. lcms.czshimadzu.cz In GPC, molecules are separated based on their size in solution. Larger molecules elute first as they are excluded from the pores of the packing material, while smaller molecules penetrate the pores and have a longer retention time. shimadzu.cz
Spectroscopic and Spectrometric Characterization
While chromatography is essential for separation, spectroscopy and spectrometry are indispensable for the definitive identification and structural elucidation of this compound.
Mass Spectrometry (MS) for Molecular Identification and Quantitative Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. khanacademy.org It is highly sensitive and provides precise molecular weight information, making it invaluable for identifying and quantifying oligosaccharides. uasz.sn When coupled with liquid chromatography (LC-MS), it combines the separation power of LC with the detection and identification capabilities of MS. wikipedia.org
For maltooligosaccharides, electrospray ionization (ESI) is a common "soft" ionization technique that allows for the analysis of intact molecules, often as sodiated adducts ([M+Na]+). uasz.snarkat-usa.org Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the parent ion, providing structural information such as the sequence of glucose units. arkat-usa.orgacs.org The fragmentation patterns, including the characteristic 162 Da mass difference between subsequent B/Y or C/Z ions, help to confirm the oligosaccharide sequence. arkat-usa.org
High-Resolution Accurate-Mass (HRAM) Mass Spectrometry, often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. uasz.snerndim.org This accuracy allows for the determination of the elemental composition of an analyte, which is crucial for distinguishing between oligosaccharides and other compounds with similar nominal masses. researchgate.net HRAM MS is particularly powerful for the de novo structural elucidation of unknown oligosaccharides from complex biological or food samples. acs.orglcms.cz The combination of UHPLC with HRAM-MS offers a robust platform for comprehensive oligosaccharide profiling, enabling the identification of a wide range of structures, including isomers, without the need for derivatization. researchgate.netmdpi.com
| Technique | Principle | Application for this compound | Source |
| LC-MS | Combines HPLC separation with MS detection for identification and quantification. | Analysis of this compound in complex mixtures, providing molecular weight and structural data. | wikipedia.orgacs.org |
| Tandem MS (MS/MS) | Fragmentation of selected ions to obtain structural information. | Sequencing of the glucose units in this compound through analysis of fragment ions. | arkat-usa.org |
| HRAM-MS | Provides highly accurate mass measurements for elemental composition determination. | Unambiguous identification of this compound and differentiation from isobaric compounds. | researchgate.netlcms.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural characterization of this compound. It provides atomic-level information about the molecule's composition, including the sequence of glucose units, the nature of the glycosidic linkages, and the stereochemistry.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. The ¹H-NMR spectrum gives information on the anomeric protons, which are sensitive to the type of glycosidic bond (α or β) and the position in the chain. For maltooligosaccharides like this compound, ¹H signals for α-1,4 linkages typically appear between 5.31–5.40 ppm, while signals for α-1,6 linkages are found around 4.88–4.92 ppm. nih.gov However, due to the repetitive nature of the glucose units, significant signal overlap occurs in 1D spectra, especially for longer oligomers. nih.gov
To overcome this challenge, 2D NMR techniques are indispensable. Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton connectivities within each glucose residue. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, which is crucial as ¹³C offers a much wider chemical shift dispersion (approximately 20 times larger than ¹H), resolving much of the spectral overlap. dtu.dk The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information on longer-range couplings (typically 2-3 bonds), which is vital for confirming the linkages between adjacent glucose units. nih.gov
For complex mixtures of maltooligosaccharides, Diffusion Ordered Spectroscopy (DOSY) can be used to separate signals based on the diffusion coefficient of the molecules, which correlates with their size. This allows for the differentiation of oligosaccharides with varying degrees of polymerization (DP) within a sample. acs.orgoup.com
Table 1: Representative NMR Signals for Maltooligosaccharides This table presents typical chemical shift ranges for the constituent glucose units in α(1→4) linked maltooligosaccharides based on data for related compounds. Specific shifts for this compound may vary slightly.
| Nucleus | Position in Glucose Unit | Typical Chemical Shift (ppm) | 2D NMR Correlation Experiment |
|---|---|---|---|
| ¹H | Anomeric (H-1) | 5.31 - 5.40 (internal units) | COSY, TOCSY, HSQC, HMBC |
| ¹H | Non-anomeric ring protons | 3.50 - 4.20 | COSY, TOCSY, HSQC |
| ¹³C | Anomeric (C-1) | 97 - 102 | HSQC, HMBC |
| ¹³C | Linked Carbon (C-4) | 75 - 80 | HSQC, HMBC |
| ¹³C | Other Ring Carbons (C-2,3,5,6) | 60 - 75 | HSQC, HMBC |
Advanced Spectrophotometric Techniques for Oligosaccharide Analysis
While traditional spectrophotometry is used for the quantification of total carbohydrates, advanced techniques offer enhanced specificity and structural information for oligosaccharides like this compound. wgtn.ac.nzresearchgate.net These methods often rely on chemical derivatization to attach a chromophore or are used in combination with other technologies.
One significant challenge in spectrophotometric analysis is that carbohydrates like this compound lack a strong native chromophore for UV-Vis detection. acs.org To address this, derivatization methods are used. For instance, oligosaccharides can be labeled with UV-absorbing molecules, allowing for sensitive detection. nih.gov This approach enables the quantification of oligosaccharides in the picomole range. nih.gov
More advanced methods provide deeper structural insights:
Derivative Spectrophotometry (DS): This technique involves calculating the first or higher-order derivative of an absorbance spectrum. It can enhance the resolution of overlapping spectral bands, which is useful for analyzing mixtures of oligosaccharides or removing background interference without prior separation. nih.gov Combining derivative spectra with multivariate analysis has been successfully used to quantify galacto-oligosaccharides in complex mixtures. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly powerful for stereochemical analysis. By creating chromophoric derivatives of the oligosaccharide's constituent monosaccharides, their CD spectra can be compared to a reference library to determine sugar identities, linkage positions, and absolute configurations. nih.gov
Two-Dimensional Ultraviolet (2D UV) Spectroscopy: This is an emerging technique for biomolecular analysis. rsc.org For carbohydrates, a variant combining 2D UV fragmentation spectroscopy with mass spectrometry (2D UV-MS) has been developed. It can distinguish and quantify even highly similar carbohydrate isomers by generating unique two-dimensional "fingerprints" based on the photofragmentation of noncovalent complexes formed between the oligosaccharide and an aromatic molecule. acs.orgresearchgate.net
Table 2: Overview of Advanced Spectrophotometric Techniques for Oligosaccharide Analysis
| Technique | Principle | Application to this compound |
|---|---|---|
| UV-Vis with Derivatization | Chemical attachment of a UV-absorbing tag to the oligosaccharide. | Quantitative analysis with high sensitivity. nih.gov |
| Derivative Spectrophotometry | Mathematical processing of UV-Vis spectra to resolve overlapping signals. | Quantification in complex mixtures, reducing need for separation. nih.gov |
| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light by chiral molecules. | Determination of sugar identity, linkage, and absolute configuration after derivatization. nih.gov |
| 2D UV-MS | Generates a 2D fingerprint based on UV photofragmentation of a complex with an aromatic tag, detected by MS. | Isomer identification and quantification. acs.org |
Integrated Analytical Platforms for Complex Carbohydrate Analysis
The comprehensive analysis of this compound, especially when present in complex biological or industrial matrices, necessitates the use of integrated or "hyphenated" analytical platforms. These systems combine the separation power of chromatography with the detailed structural elucidation capabilities of spectroscopy.
The most prominent integrated platform for complex carbohydrate analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov LC, particularly using techniques like Porous Graphitized Carbon (PGC) or Hydrophilic Interaction Liquid Chromatography (HILIC), provides excellent separation of oligosaccharide isomers. nih.gov The separated components are then introduced directly into a mass spectrometer, which provides precise mass information, allowing for the determination of the degree of polymerization and the monosaccharide composition. Tandem MS (MS/MS) further fragments the molecules to reveal sequence and linkage information. nih.gov
An even more powerful platform is the integration of Liquid Chromatography with both NMR and MS (LC-NMR-MS). This combination offers a comprehensive online analysis:
LC Separation: The sample containing this compound and other carbohydrates is injected into an HPLC system, which separates the components. nih.gov
MS Detection: A portion of the eluent from the LC column is directed to a mass spectrometer, providing real-time data on the mass (and thus, DP) of the eluting compounds. chromatographytoday.com
NMR Analysis: The remainder of the eluent flows into the NMR spectrometer. This allows for the acquisition of detailed 1D and 2D NMR spectra for each separated oligosaccharide, confirming its identity and providing unambiguous structural details, such as linkage positions and anomeric configuration. nih.govchromatographytoday.com
This integrated approach has been successfully applied to analyze the oligosaccharide composition of complex mixtures like beer, identifying dextrins up to a DP of nine directly from the sample with minimal preparation. nih.gov Such platforms are invaluable for characterizing the precise structure of specific oligosaccharides like this compound within their native environment. nih.govresearchgate.net
Table 3: Components of an LC-NMR-MS Integrated Platform
| Component | Function | Information Gained for this compound |
|---|---|---|
| Liquid Chromatography (LC) | Separates molecules in the mixture based on their physical/chemical properties. | Isolation from other components; retention time provides an initial identifier. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of eluting molecules. | Confirms molecular weight (Degree of Polymerization = 13); Tandem MS provides fragmentation for sequence/linkage analysis. |
Metabolic and Biological Roles of Maltotridecaose in Non Human Organisms and Systems
Involvement in Microbial Glycogen (B147801) and Maltodextrin (B1146171) Metabolism
Maltotridecaose, a linear oligosaccharide consisting of thirteen glucose units linked by α-1,4 glycosidic bonds, is a key player in the carbohydrate metabolism of various microorganisms. Its involvement is particularly notable in the synthesis and regulation of glycogen, a crucial energy reserve molecule.
The marine bacterium Vibrio vulnificus is distinguished by its capacity to accumulate significantly higher levels of glycogen compared to many other bacteria, a trait crucial for its survival in diverse and often nutrient-limited environments. researchgate.netmbl.or.kr Research indicates that the metabolism of maltodextrins, such as this compound, is intimately linked to this high glycogen storage capacity.
When supplied with an excess carbon source, V. vulnificus demonstrates a preference for maltodextrin for the purpose of glycogen synthesis. mbl.or.kr Studies have shown that glycogen accumulation is substantially higher when the bacterium is cultured in media supplemented with maltodextrin compared to glucose or maltose (B56501). mbl.or.kr This suggests that pathways utilizing maltodextrins are particularly efficient at channeling carbon into glycogen stores. mbl.or.kr The activity of enzymes like maltodextrin phosphorylase (encoded by malP) and 4-α-glucanotransferase (encoded by malQ) is critical in this process. Mutants lacking these enzymes show a marked reduction in glycogen accumulation, confirming the direct role of maltodextrin metabolism in glycogen synthesis. mbl.or.kr
| Carbon Source (in M9 minimal medium) | Glycogen Accumulated (mg/mg protein) | Reference |
|---|---|---|
| Maltodextrin | 2.34 | mbl.or.kr |
| Maltose | 1.14 | mbl.or.kr |
| Glucose | 0.78 | mbl.or.kr |
The metabolism of this compound is integrated within the broader maltose/maltodextrin utilization systems found in bacteria like Escherichia coli and Vibrio vulnificus. researchgate.netnih.gov These pathways involve a suite of enzymes that transport and process α-1,4-linked glucose polymers. nih.gov
In E. coli, the maltose system is responsible for the uptake and catabolism of maltodextrins up to seven or eight glucose units long. nih.gov Key enzymes in this system include maltodextrin phosphorylase (MalP), which phosphorolytically cleaves glucose-1-phosphate from the non-reducing end of a maltodextrin, and 4-α-glucanotransferase (MalQ), which can transfer glucan chains, effectively rearranging maltodextrins. nih.gov Another enzyme, maltodextrin glucosidase (MalZ), hydrolyzes maltodextrins by removing glucose units. researchgate.netnih.gov
The interplay between these enzymes regulates the availability of linear dextrins for glycogen synthesis. nih.gov For instance, the action of MalQ can elongate shorter maltodextrins, potentially forming longer chains like this compound, which can then be incorporated into glycogen. nih.gov Conversely, the activities of MalP and MalZ reduce the size of these dextrins, counteracting glycogen formation. nih.gov In V. vulnificus, the MalZ enzyme efficiently hydrolyzes maltodextrin to glucose and maltose, playing a role in balancing energy generation with glycogen synthesis. researchgate.netresearchgate.net
Regulation of Glycogen Accumulation in Vibrio vulnificus
Role as a Substrate or Product in Carbohydrate Metabolic Pathways in Microorganisms
This compound serves as both a substrate for enzymatic reactions and a product of polysaccharide degradation in various microbial metabolic pathways. researchgate.netresearchgate.net Its role is defined by the specific enzymatic machinery present in the organism.
A critical example of its function as a substrate is seen in the synthesis of glycogen. The glycogen branching enzyme (GBE), classified under Glycoside Hydrolase family 13 (GH13), is responsible for creating the α-1,6 branch points in glycogen. researchgate.net For the GBE from Escherichia coli, this compound (G13) is the minimum size of a linear glucan chain required for the enzyme to recognize it as a substrate and catalyze the branching reaction. researchgate.net This establishes a direct role for this compound as a building block for glycogen synthesis in certain bacteria. Other bacteria have GBEs that can utilize smaller substrates. researchgate.net
| Organism | Minimum Substrate | Reference |
|---|---|---|
| Escherichia coli | This compound (G13) | researchgate.net |
| Deinococcus geothermalis | Maltononaose (B116977) (G9) | researchgate.net |
| Vibrio vulnificus | Maltooctaose (B131049) (G8) | researchgate.net |
Conversely, this compound can be a product of the breakdown of larger polysaccharides. Enzymes such as glycogen debranching enzymes or pullulanases can hydrolyze complex carbohydrates like glycogen, amylopectin (B1267705), or starch into shorter maltodextrin chains, which may include this compound. researchgate.net
Applications as a Biochemical Reagent for Nucleic Acid Extraction in Mammalian Cells
In the field of molecular biology, the precipitation of nucleic acids (DNA and RNA) from aqueous solutions is a fundamental technique for purification and concentration. bitesizebio.com This process, typically achieved using ethanol (B145695) or isopropanol, can be inefficient when the concentration of nucleic acids is very low. bitesizebio.comcarlroth.com To enhance the recovery of this genetic material, an inert carrier is often added to the solution to co-precipitate with the nucleic acids, forming a more substantial and visible pellet after centrifugation. carlroth.comitwreagents.comtribioscience.com
Glycogen is a commonly used inert carrier for this purpose. carlroth.comtribioscience.com Being a polysaccharide, it is insoluble in alcohol and does not interfere with most subsequent enzymatic reactions. tribioscience.com Recent research has demonstrated that highly branched polysaccharides with structural properties similar to glycogen can also serve this function effectively. researchgate.net Specifically, nucleotide-free, highly branched polysaccharides synthesized in a lab using maltooctaose (G8) as a substrate for a glycogen branching enzyme were shown to significantly improve the efficiency of mRNA extraction from mammalian cells. researchgate.net
Given that this compound is a maltodextrin and a direct precursor for glycogen synthesis in organisms like E. coli, this application highlights a practical use for glycogen-like polymers derived from such oligosaccharides. researchgate.net The principle relies on using a polysaccharide carrier, and since this compound is a building block for such polymers, it is directly relevant to this biochemical application.
Structural Elucidation and Conformational Studies of Maltotridecaose and Its Derivatives
Determination of Glycosidic Linkage Types (α-1,4 and α-1,6)
Maltotridecaose, as a member of the maltooligosaccharide family, is primarily composed of D-glucose units linked together. The determination of the types of glycosidic bonds that connect these units is fundamental to understanding its structure. These linkages are predominantly of the α-1,4 type, which forms the linear backbone of the oligosaccharide. In branched derivatives of this compound or larger polysaccharides where it serves as a building block, α-1,6 glycosidic bonds are also present, creating branch points. nih.govjackwestin.com
The process of forming a glycosidic bond involves a condensation reaction between two hydroxyl (-OH) groups on different monosaccharides, resulting in the removal of a water molecule. savemyexams.com The specific hydroxyl groups involved determine the type of linkage. For instance, the α-1,4 linkage in this compound is formed between the anomeric carbon (carbon 1) of one glucose molecule and the hydroxyl group on carbon 4 of the adjacent glucose molecule. khanacademy.orglibretexts.org
Several analytical techniques are employed to identify and quantify these linkages:
Permethylation Analysis: A widely used chemical method for linkage analysis involves permethylation, where all free hydroxyl groups are converted to methyl ethers. nih.gov Following this, the oligosaccharide is subjected to acid hydrolysis, which breaks the glycosidic bonds. The positions of the original linkages are then identified by the location of the free hydroxyl groups on the resulting partially methylated monosaccharides. This analysis is often coupled with mass spectrometry (LC-MS/MS) for separation and identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful, non-destructive techniques for structural elucidation. glycoforum.gr.jp The chemical shifts and coupling constants of the atoms around the glycosidic bond are highly sensitive to the linkage type and configuration (α or β). glycoforum.gr.jp Specific patterns in the NMR spectrum can definitively identify α-1,4 and α-1,6 linkages.
| Linkage Type | Description | Role in Structure | Source |
|---|---|---|---|
| α-1,4 | Bond between the C1 anomeric carbon and the C4 hydroxyl group of adjacent glucose units. | Forms the linear chain of the oligosaccharide. | nih.govjackwestin.comlibretexts.org |
| α-1,6 | Bond between the C1 anomeric carbon and the C6 hydroxyl group of a glucose unit in the chain. | Creates branch points in larger polysaccharides like amylopectin (B1267705) and glycogen (B147801). | jackwestin.comsavemyexams.comoup.com |
Analysis of Branching Patterns and Side Chain Length Distributions
While this compound itself is a linear oligosaccharide, it can serve as a substrate for enzymes that introduce branches, forming more complex structures. researchgate.netdp.tech For example, glycogen branching enzymes (GBEs) can act on maltooligosaccharides to create α-1,6 linkages, initiating side chains. researchgate.net The analysis of these branching patterns and the distribution of side chain lengths is crucial for characterizing the resulting polysaccharides.
Research has shown that different branching enzymes have specific substrate requirements. The GBE from Escherichia coli, for instance, uses this compound as a minimum substrate length to catalyze the formation of polysaccharides. researchgate.netdp.tech The analysis of the resulting branched structures provides insights into the enzyme's mechanism and the properties of the synthesized polymer.
Key research findings indicate:
The degree of branching significantly affects the physical properties of a polymer, including its density, crystallinity, and flexibility. tutorchase.com Highly branched structures tend to have lower density as the branches prevent the chains from packing closely together. tutorchase.com
The characterization of these features typically involves:
Enzymatic Debranching: Enzymes like isoamylase (B1167963) and pullulanase specifically cleave α-1,6 linkages, separating the linear side chains from the main backbone.
Chromatographic Separation: The resulting mixture of linear chains is then separated based on size (degree of polymerization) using techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or size-exclusion chromatography (SEC).
NMR Spectroscopy: 1H-NMR spectroscopy can be used to determine the degree of branching by comparing the integral of signals corresponding to α-1,6 linkages with those for α-1,4 linkages. oregonstate.edu
| Enzyme Source | Minimum Substrate for Polysaccharide Synthesis | Key Observation | Source |
|---|---|---|---|
| Vibrio vulnificus | Maltooctaose (B131049) (DP8) | Can utilize a surprisingly small substrate to create highly branched polysaccharides. | researchgate.net |
| Escherichia coli | This compound (DP13) | Requires a longer linear chain to initiate branching and polysaccharide formation. | researchgate.netdp.tech |
| Deinococcus geothermalis | Maltononaose (B116977) (DP9) | Demonstrates intermediate substrate length requirement compared to VvGBE and EcGBE. | researchgate.net |
Topology and Molecular Geometry of this compound-containing Structures
Linear this compound: In its unbranched form, this compound is expected to adopt a relatively extended, helical conformation, similar to its parent polysaccharide, amylose (B160209). nih.gov This linear topology is a foundational characteristic.
Branched Derivatives: When this compound is used as a building block for branched polysaccharides, the molecular geometry changes dramatically. The introduction of α-1,6 linkages leads to a more compact, globular, or dendritic topology. researchgate.net For example, the one-step synthesis of glycogen-type polysaccharides from maltooctaose resulted in highly branched polysaccharides that formed spherical particles. researchgate.net This shift from a linear to a branched topology fundamentally alters the molecule's properties.
Theoretical and Computational Approaches in Maltotridecaose Research
Molecular Modeling of Enzyme-Substrate Interactions
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the three-dimensional structures and interactions of biological macromolecules. frontiersin.org These methods are crucial for understanding how enzymes recognize and bind to their substrates, such as maltotridecaose, with high specificity. scitechnol.com Techniques like molecular docking and molecular dynamics (MD) simulations allow scientists to visualize and analyze the intricate dance between an enzyme and its ligand at the atomic level. nih.govnih.govnih.gov
Molecular docking predicts the preferred orientation of a substrate when bound to an enzyme's active site, yielding insights into binding affinity and the specific interactions that stabilize the enzyme-substrate complex. nih.gov For enzymes that process this compound, such as α-amylases, docking studies can identify the key amino acid residues that form hydrogen bonds or have hydrophobic interactions with the glucose units of the oligosaccharide. nih.govfrontiersin.org
Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the motion of atoms in the enzyme-substrate complex over time. nih.govnih.gov This allows researchers to observe conformational changes that occur upon substrate binding, a phenomenon central to theories like the "induced fit" model. scitechnol.comnih.gov For instance, MD simulations can reveal how the binding of this compound might cause flexible loops in an amylase's active site to close over the substrate, creating a catalytically competent environment. nih.gov Computational analyses of maltose (B56501) and maltotriose (B133400) transporters in yeast have shown that single amino acid changes can alter substrate interactions and the dynamics of the transport channel, highlighting the sensitivity of these interactions. researchgate.net Such studies can also calculate binding free energies, offering a quantitative measure of binding strength. nih.gov
Below is a table summarizing the types of insights gained from molecular modeling of enzyme-maltotridecaose interactions.
| Modeling Technique | Information Yielded | Relevance to this compound Research |
| Molecular Docking | Predicts binding pose and orientation of the substrate in the enzyme's active site. Estimates binding affinity (e.g., binding energy in kcal/mol). nih.gov | Identifies how this compound fits into the active site of enzymes like α-amylase and which of its glucose units interact with specific residues. frontiersin.org |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the enzyme-substrate complex over time. nih.gov Reveals conformational changes and protein flexibility. researchgate.net Calculates binding free energy. | Elucidates the dynamic process of this compound binding and the induced conformational changes in the enzyme. Assesses the stability of the enzyme-substrate complex. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a highly accurate description of the electronic rearrangements during the chemical reaction. ebi.ac.uk | Used to model the transition state of the glycosidic bond cleavage in this compound, clarifying the catalytic mechanism at a subatomic level. ebi.ac.uk |
| Homology Modeling | Predicts the 3D structure of an enzyme based on the known structure of a related protein. | Generates a structural model for an uncharacterized α-amylase or glycosyltransferase that acts on this compound, enabling further computational analysis. |
This table is interactive. Click on the headers to sort the data.
Kinetic Modeling of Enzymatic Reactions Involving this compound
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. lsuhsc.edu Mathematical modeling is essential in this field to analyze experimental data, determine kinetic parameters, and understand enzyme mechanisms. numberanalytics.com For enzymes that use this compound as a substrate, kinetic modeling helps to quantify the efficiency and characteristics of the catalytic process.
The foundational model in enzyme kinetics is the Michaelis-Menten equation, which describes the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). lsuhsc.edunumberanalytics.com Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's binding affinity. Computational tools are widely used to fit initial rate data to this model and its more complex derivatives through non-linear regression analysis. jmb.or.krnih.gov
However, the kinetics of enzymes acting on long-chain oligosaccharides like this compound can be more complex. For example, at very high concentrations, the substrate itself can sometimes inhibit the enzyme's activity, a phenomenon known as substrate inhibition. jmb.or.kr In such cases, more sophisticated kinetic models are required to accurately describe the reaction. Computational software allows researchers to test and compare various kinetic models to find the one that best fits the experimental data. jmb.or.krnih.gov
Databases such as BRENDA, KEGG, and SABIO-RK serve as critical repositories for kinetic data, compiling parameters from publications worldwide. expasy.orgh-its.orgresearchgate.net These resources facilitate the comparison of kinetic properties among different enzymes or the behavior of a single enzyme with various substrates, including different maltooligosaccharides.
The table below presents several kinetic models used to analyze enzyme reaction data.
| Model Name | Equation | Description |
| Michaelis-Menten | v = (Vmax * [S]) / (Km + [S]) | Describes a simple, non-allosteric enzyme where the rate approaches a maximum (Vmax) at saturating substrate concentrations. numberanalytics.com |
| Competitive Inhibition | v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) | Models the scenario where an inhibitor ([I]) competes with the substrate ([S]) for the same active site. |
| Substrate Inhibition (Uncompetitive) | v = Vmax / (1 + (Km/[S]) + ([S]/Ki)) | A model for when the substrate binds to the enzyme-substrate complex at a separate inhibitory site, forming an inactive complex. jmb.or.kr |
| Ping-Pong Bi-Bi | v = (Vmax * [A] * [B]) / ([A][B] + KmA[B] + KmB*[A]) | Describes a two-substrate, two-product reaction where the first substrate binds and a product is released before the second substrate binds. redalyc.org |
| Hill Equation | v = Vmax * [S]^n / (Khalf^n + [S]^n) | Used to describe the kinetics of allosteric enzymes that exhibit cooperativity in substrate binding, where 'n' is the Hill coefficient. |
This table is interactive. Click on the headers to sort the data.
Computational Predictions of Biosynthetic Pathways
While the enzymatic degradation of starch into maltooligosaccharides is well-studied, the specific biosynthetic pathways for a particular oligosaccharide like this compound are less understood. Computational biology offers powerful tools for predicting these pathways from genomic and metabolic data. nih.govnih.gov These in silico methods can propose novel pathways, identify missing enzymes, and guide experimental validation. d-nb.infobiorxiv.org
One major approach is based on genome mining, where the genome of an organism is scanned for genes predicted to encode enzymes of interest. nih.gov For carbohydrate biosynthesis, this involves searching for genes belonging to specific enzyme families, such as glycosyltransferases, which are responsible for forming glycosidic bonds. Often, genes involved in a single metabolic pathway are physically clustered together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov Computational tools like plantiSMASH can identify such clusters, providing a powerful starting point for pathway elucidation. nih.gov
Another strategy involves integrating multiple "omics" datasets, such as genomics, transcriptomics (gene expression), and metabolomics (metabolite profiles). nih.govbiorxiv.org By identifying correlations between the expression of a specific gene and the abundance of a particular metabolite across different conditions or tissues, researchers can infer a functional link between the gene's protein product and the metabolite. biorxiv.org
More recent developments in artificial intelligence have led to tools like BioNavi-NP, which uses a machine learning model trained on known biochemical reactions to predict plausible biosynthetic routes in a retrosynthetic manner. d-nb.info Starting from the target molecule (e.g., this compound), the algorithm works backward to identify simpler precursors and the enzymatic reactions that could connect them. d-nb.info While these tools may not have been specifically applied to this compound, they represent the state-of-the-art in computational pathway prediction and could readily be adapted for this purpose. d-nb.infomdpi.complos.org
The following table outlines common computational approaches for predicting biosynthetic pathways.
| Computational Approach | Data Input | Principle | Output |
| Genome Mining / BGC Prediction | Annotated Genome Sequence | Scans for genes encoding specific enzyme families and identifies co-localized genes that may function in a common pathway. nih.gov | Putative biosynthetic gene clusters (BGCs) with all associated genes and their predicted functions. |
| Integrative Omics (e.g., MEANtools) | Genomics, Transcriptomics, Metabolomics Data | Correlates gene expression profiles with metabolite abundance profiles to establish functional links between enzymes and metabolites. biorxiv.org | A network of candidate metabolic pathways connecting genes to specific chemical reactions and metabolites. biorxiv.org |
| Bio-Retrosynthesis (e.g., BioNavi-NP) | Target Molecule Structure, Reaction Database | Uses machine learning and rule-based algorithms to predict a series of backward reaction steps from the target molecule to simpler precursors. d-nb.info | One or more plausible, step-by-step biosynthetic pathways leading to the target molecule. d-nb.info |
| Pathway Database Mapping (e.g., Pathway Tools) | Annotated Genome Sequence | Compares the predicted enzymes in a genome to a comprehensive database of known metabolic pathways (like MetaCyc) to computationally infer the organism's metabolic network. nih.gov | A predicted metabolic network for the organism, including pathways that may synthesize the target molecule or its precursors. nih.gov |
This table is interactive. Click on the headers to sort the data.
Q & A
Q. What experimental methodologies are recommended for characterizing the structural properties of maltotridecaose?
To elucidate the structure of this compound, researchers should employ techniques such as Nuclear Magnetic Resonance (NMR) for determining glycosidic linkage patterns and Mass Spectrometry (MS) for verifying molecular weight and oligosaccharide sequence . Additionally, X-ray crystallography or FT-IR spectroscopy can provide insights into crystalline structure and functional group interactions . Ensure data reproducibility by cross-validating results with multiple analytical methods .
Q. How can researchers quantify this compound in complex biological matrices?
Use High-Performance Liquid Chromatography (HPLC) with refractive index or evaporative light scattering detectors, calibrated against purified this compound standards. For enhanced specificity, pair with enzymatic digestion protocols (e.g., using α-amylase) to isolate this compound from interfering polysaccharides . Validate the method using spike-and-recovery experiments in representative matrices (e.g., cell lysates or plant extracts) .
Q. What are the key challenges in synthesizing high-purity this compound for in vitro studies?
Synthesis via enzymatic methods (e.g., using maltogenic amylases) requires stringent control of reaction conditions (pH, temperature, substrate ratios) to minimize byproducts like shorter oligosaccharides . Purification steps, such as gel filtration chromatography or ion-exchange chromatography , are critical to achieve >95% purity. Document reaction parameters meticulously to ensure reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s role in modulating gut microbiota composition?
Employ in vitro fermentation models with human fecal inocula, paired with 16S rRNA sequencing to track microbial diversity shifts. Include controls with shorter maltooligosaccharides (e.g., maltose, maltotriose) to isolate this compound-specific effects . For mechanistic insights, integrate metabolomic profiling (e.g., SCFA quantification) and validate findings in gnotobiotic mouse models .
Q. What strategies resolve contradictory data on this compound’s stability under physiological conditions?
Contradictions in stability studies often arise from variations in experimental parameters (e.g., pH, temperature, enzymatic activity). Conduct a meta-analysis of existing literature to identify confounding variables, then design replicate studies under standardized conditions . Use accelerated stability testing (e.g., elevated temperatures) to model degradation kinetics and validate with real-time stability assays .
Q. How can computational modeling enhance the study of this compound’s binding interactions with enzymes like α-glucosidase?
Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and active-site interactions, using crystallographic data of α-glucosidase as a template . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics experimentally . Cross-reference results with mutagenesis studies to confirm critical residues in enzyme-substrate interactions .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cell-based assays?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. For high-throughput data, apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring normalization to vehicle controls . Address variability by including biological replicates (n ≥ 3) and reporting confidence intervals .
Methodological Best Practices
Q. How should researchers validate the biological activity of this compound across different experimental systems?
Adopt a tiered validation framework :
- Tier 1 : Confirm activity in simplified systems (e.g., enzyme inhibition assays).
- Tier 2 : Replicate findings in cell culture models (e.g., Caco-2 for intestinal studies).
- Tier 3 : Validate in animal models with translational relevance (e.g., diet-induced obesity models) . Document all protocols in compliance with FAIR data principles to enhance reproducibility .
Q. What criteria should guide the selection of this compound sources for comparative studies?
Prioritize sources with certificates of analysis detailing purity, glycosidic linkage profiles, and endotoxin levels. For plant-derived samples, confirm the absence of contaminants (e.g., pesticides) via GC-MS . For synthetic batches, require batch-to-batch consistency reports from suppliers .
Q. How can researchers address gaps in this compound’s pharmacokinetic profile?
Combine radiolabeled tracer studies (e.g., ¹⁴C-maltotridecaose) with mass spectrometry imaging to track absorption and distribution in vivo . For human studies, design crossover trials with controlled diets to minimize confounding variables .
Data Management and Reporting
Q. What metadata standards are essential for sharing this compound-related research data?
Adopt domain-specific standards like MIAME for transcriptomic data or MIAPE for proteomic datasets. Include raw analytical outputs (e.g., NMR spectra, chromatograms) and experimental conditions (e.g., buffer composition, instrument settings) in public repositories like Zenodo or NCBI .
Q. How should researchers handle conflicting data on this compound’s bioactivity in peer-reviewed literature?
Conduct a systematic review using PRISMA guidelines to assess study quality, focusing on methodological rigor (e.g., sample size, controls) . Highlight limitations in existing studies (e.g., lack of blinding in animal trials) and propose replication studies with enhanced protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
